Cas no 32115-08-5 (Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate))
32115-08-5 structure
Product Name:Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
CAS No:32115-08-5
MF:C17H18N5O6P
MW:419.32848405838
CID:305034
PubChem ID:161733
Update Time:2025-04-19
Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate) Chemical and Physical Properties
Names and Identifiers
-
- Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
- 6-BN-CAMP SODIUM SALT
- N6- BENZYLADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 6-BN-CAMP )
- 6-BN-CAMP,NA
- 6-NHCH2C6H5 cAMP
- ADENOSINE 3',5'-CYCLIC MONOPHOSPHATE,N6-BENZYL-,SODIUM SALT
- N6-benzyladenosine 3',5'-cyclic monophosphate
- N6-Benzyladenosine Cyclic 3',5'-phosphat
- N6-BENZYLADENOSINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT
- N6-Benzyl-cAMP
- N6-benzyl-O3',O5'-hydroxyphosphoryl-adenosine
- GTPL5228
- N6-benzyl cyclic AMP
- N6 benzyl-cAMP
- N(6)-Benzyl-cyclic adenosine 5'-monophosphate
- N(6)-Benzyl cyclic amp
- CHEMBL3142462
- DTXSID30953994
- 32115-08-5
- (4aR,6R,7R,7aS)-6-[6-(benzylamino)-9H-purin-9-yl]-2,7-dihydroxy-hexahydro-1,3,5,2$l^{5}-furo[3,2-d][1,3,2$l^{5}]dioxaphosphinin-2-one
- Q27088082
- 6-[6-(Benzylamino)-9H-purin-9-yl]-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- (4aR,6R,7R,7aS)-6-[6-(benzylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- N(6)-Benzyl camp
- Adenosine, N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
-
- Inchi: 1S/C17H18N5O6P/c23-13-14-11(7-26-29(24,25)28-14)27-17(13)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23H,6-7H2,(H,24,25)(H,18,19,20)/t11-,13-,14-,17-/m1/s1
- InChI Key: GDDBIAMRTVTOBL-LSCFUAHRSA-N
- SMILES: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(=NC=NC3=4)NCC3C=CC=CC=3)O2)O)O1
Computed Properties
- Exact Mass: 441.08100
- Monoisotopic Mass: 419.09947031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 639
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 141Ų
Experimental Properties
- PSA: 153.49000
- LogP: 1.72370
Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate) Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
32115-08-5 (Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk